molecular formula C5H7N3O B070706 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone CAS No. 194209-18-2

1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone

Cat. No.: B070706
CAS No.: 194209-18-2
M. Wt: 125.13 g/mol
InChI Key: OUEAKYQSJVMRDM-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone is a chemical compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone can be synthesized using “Click” chemistry, a popular method for creating triazole rings. One common approach involves the reaction of an alkyne with an azide in the presence of a copper(I) catalyst. This reaction is typically carried out in an aqueous medium, making it environmentally friendly .

Industrial Production Methods: Industrial production of triazole compounds often involves large-scale “Click” chemistry reactions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the reaction conditions can be optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted triazole derivatives, which can have different functional groups attached to the triazole ring .

Scientific Research Applications

1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone has a wide range of scientific research applications:

Comparison with Similar Compounds

  • 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)ethanone
  • 1-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethanone
  • 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone

Comparison: 1-(1-Methyl-1H-1,2,3-triazol-5-yl)ethanone is unique due to its specific substitution pattern on the triazole ring. This substitution can influence its chemical reactivity and biological activity. For instance, the methyl group at the 1-position can enhance its lipophilicity, potentially improving its ability to cross cell membranes .

Properties

IUPAC Name

1-(3-methyltriazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-4(9)5-3-6-7-8(5)2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUEAKYQSJVMRDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=NN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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